N4-Triazolyl Terconazole
CAS No.:
Cat. No.: VC18560730
Molecular Formula: C26H31Cl2N5O3
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31Cl2N5O3 |
|---|---|
| Molecular Weight | 532.5 g/mol |
| IUPAC Name | 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
| Standard InChI | InChI=1S/C26H31Cl2N5O3/c1-19(2)32-9-11-33(12-10-32)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-31-17-29-30-18-31)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 |
| Standard InChI Key | KJUZYYUILZKUQG-OZXSUGGESA-N |
| Isomeric SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
| Canonical SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N4-Triazolyl Terconazole, systematically named 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine, belongs to the triazole class of antifungals . Its structure integrates a 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group, a triazolylmethyl moiety, and a phenoxy-linked piperazine derivative (Figure 1) . The stereochemistry at positions 2R and 4S is critical for its biological activity, as it influences binding to the fungal enzyme’s active site .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 532.47 g/mol |
| IUPAC Name | 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
| CAS Number | 67915-31-5 |
| XLogP3 | 4.2 (Predicted) |
Stereochemical Considerations
The (2R,4S) configuration ensures optimal spatial alignment with lanosterol 14-α-demethylase, enhancing inhibitory potency . Modifications to the triazole or dioxolane rings reduce antifungal efficacy, underscoring the importance of stereospecificity.
Synthesis and Chemical Stability
Synthetic Pathways
The synthesis of N4-Triazolyl Terconazole involves multi-step reactions starting from N,N-diformylhydrazine and aryl amines. Key steps include:
-
Formylation and Cyclization: Reacting formamide with hydrazines under microwave irradiation yields the triazole core .
-
Copper-Catalyzed Coupling: A copper(II) catalyst facilitates regioselective N-alkylation of the piperazine moiety .
-
Stereospecific Substitution: Chiral resolution techniques isolate the (2R,4S) enantiomer, which constitutes the active pharmaceutical ingredient .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Formamide, hydrazine, MW, 150°C | 78% |
| 2 | Cu(OAc)₂, K₃PO₄, DMF, 80°C | 65% |
| 3 | Chiral column chromatography | 92% |
Degradation Pathways
N4-Triazolyl Terconazole degrades under acidic conditions (pH <3) via dioxolane ring cleavage, forming dichlorophenylacetic acid derivatives. Oxidation in the presence of Cu²⁺ ions generates reactive oxygen species (ROS), which may contribute to fungal cell damage.
Mechanism of Action and Pharmacodynamics
Target Engagement
The compound inhibits lanosterol 14-α-demethylase (), a fungal cytochrome P450 enzyme responsible for converting lanosterol to ergosterol . Depletion of ergosterol disrupts membrane fluidity and inhibits fungal growth (fungistatic effect) .
Spectrum of Activity
N4-Triazolyl Terconazole demonstrates broad-spectrum activity against Candida spp. (MIC₉₀: 2–4 µg/mL), including azole-resistant strains. It also suppresses hyphal formation in C. albicans, reducing tissue invasion.
Pharmacokinetics and Metabolism
Absorption and Distribution
Following intravaginal administration, systemic absorption ranges from 5% (hysterectomized patients) to 16% (non-hysterectomized) . Protein binding exceeds 94%, limiting free drug concentration in plasma .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 5–16% (intravaginal) |
| 6.9 hours | |
| 1.2 L/kg | |
| Excretion | Renal (32–56%), Fecal (47–52%) |
Metabolic Fate
Hepatic metabolism involves oxidative N-dealkylation and dioxolane ring opening, mediated by CYP3A4 . Metabolites lack antifungal activity and are eliminated within 48 hours.
Clinical Applications and Comparative Efficacy
Indications
N4-Triazolyl Terconazole is formulated as 0.4% vaginal cream and 80 mg suppositories for treating acute and recurrent vulvovaginal candidiasis . Clinical trials report mycological cure rates of 85–92% after 7-day regimens.
Advantages Over Imidazoles
Compared to clotrimazole (an imidazole), N4-Triazolyl Terconazole exhibits:
-
Lower rates of local irritation (2% vs. 8%).
-
Superior efficacy against non-albicans Candida (e.g., C. glabrata).
Stability and Compatibility
Formulation Challenges
The compound is photosensitive, requiring opaque packaging to prevent degradation . Compatibility with non-ionic surfactants (e.g., polysorbate 80) enhances cream stability.
Drug-Drug Interactions
Co-administration with CYP3A4 inducers (e.g., rifampin) reduces plasma concentrations by 40%, necessitating dose adjustments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume